molecular formula C40H56F2S4Sn2 B1451285 (4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) CAS No. 1514905-25-9

(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)

Cat. No. B1451285
M. Wt: 940.6 g/mol
InChI Key: JAEGDDGOGVSXLM-UHFFFAOYSA-N
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Description

“(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane)” is a compound that has been used in the synthesis of small molecules and low band gap polymer semiconductors such as PTB7, PCE10, and PBDB-T for OFETs, OLED, PLED, OPV applications . It bears two ethylhexyl alkyl side chains, with fused thiophenes and thiophenes as electron-rich pendants .


Synthesis Analysis

The synthesis of this compound involves a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .


Molecular Structure Analysis

The molecular structure of this compound includes two ethylhexyl alkyl side chains, with fused thiophenes and thiophenes as electron-rich pendants .


Chemical Reactions Analysis

This compound has been used in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups . The resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities under visible-light illumination .

Scientific Research Applications

Organic Photovoltaics

This compound and its analogues have been extensively studied in the context of organic photovoltaics (OPVs). For example, donor-acceptor small molecules based on benzo[1,2-b:4,5-b']dithiophene, which include (4,8-bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane), have been synthesized and used to enhance the performance of OPVs. These molecules, due to their unique structural properties, contribute to higher power conversion efficiencies in solar cell architectures (He et al., 2015).

Electrochromic Materials

The compound has applications in the development of electrochromic materials. These materials are capable of changing color in response to electrical input, which is significant for various applications like smart windows and displays. A study demonstrated the tuning of band gap, color switching, optical contrast, and redox stability in BDT-based electrochromic materials, suggesting the potential of these compounds in advanced electrochromic technologies (Xu et al., 2018).

Enhanced Conductivity in Organic Solar Cells

The compound is also utilized to improve the conductivity and work function in organic solar cell materials. For instance, a study on dopamine semiquinone radical doped PEDOT:PSS showed enhanced performance when using materials including (4,8-bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) in organic solar cells (Zeng et al., 2020).

Polymer Solar Cells

This compound is integral in the synthesis of various copolymers used in polymer solar cells. These polymers, due to their unique electronic and optical properties, are effective in enhancing the efficiency of solar cells. For example, studies have synthesized and characterized benzo[1,2-b:4,5-b’]dithiophene-based copolymers for use in polymer solar cells, demonstrating the utility of these compounds in improving power conversion efficiencies and overall performance (Oh et al., 2015).

Future Directions

The compound and its derivatives have shown potential in the field of photocatalytic hydrogen evolution . The high photocatalytic activities displayed by the resulting polymer, PBDTTS-1SO, suggest that this compound could play a significant role in the development of efficient photocatalysts .

properties

IUPAC Name

[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38F2S4.6CH3.2Sn/c1-5-9-11-21(7-3)17-27-25(35)19-29(39-27)31-23-13-15-38-34(23)32(24-14-16-37-33(24)31)30-20-26(36)28(40-30)18-22(8-4)12-10-6-2;;;;;;;;/h13-14,19-22H,5-12,17-18H2,1-4H3;6*1H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEGDDGOGVSXLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=C(C=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CC(CC)CCCC)F)[Sn](C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56F2S4Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

940.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)
Reactant of Route 2
Reactant of Route 2
(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)
Reactant of Route 3
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(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)
Reactant of Route 4
Reactant of Route 4
(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)

Citations

For This Compound
45
Citations
BA Abdulahi, X Li, M Mone, B Kiros… - Journal of Materials …, 2019 - pubs.rsc.org
In this work, we have synthesized two wide band gap donor polymers based on benzo[1,2-b:4,5-b′]dithiophene (BDT) and pyrrolo[3,4-f]benzotriazole-5,7(2H,6H)-dione (TzBI), namely, …
Number of citations: 11 pubs.rsc.org
JW Lee, C Sun, BS Ma, HJ Kim, C Wang… - Advanced Energy …, 2021 - Wiley Online Library
All‐polymer solar cells (all‐PSCs) are a highly attractive class of photovoltaics for wearable and portable electronics due to their excellent morphological and mechanical stabilities. …
Number of citations: 124 onlinelibrary.wiley.com
S Zhang, DH Son, RFB Nasrun, SA Salma… - International Journal of …, 2022 - mdpi.com
A series of medium bandgap polymer donors, named poly(1-(5-(4,8-bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo [1,2-b:4,5-b′]dithiophen-2-yl)thiophen-2-yl)-5-((4,5-…
Number of citations: 3 www.mdpi.com
M Jeong, J Oh, Y Cho, B Lee, S Jeong… - Advanced Functional …, 2021 - Wiley Online Library
Considering the special functions of fused‐ring aromatic building blocks and Si‐atom in high‐performance donor–acceptor‐conjugated materials at the same time, herein the synthesis …
Number of citations: 42 onlinelibrary.wiley.com
A Sun, J Xu, G Zong, Z Xiao, Y Hua… - Journal of …, 2021 - researching.cn
Wide-bandgap copolymer donors with fused-ring acceptor units (FAUs) present excellent performance in nonfullerene organic solar cells due to their complementary light-absorption …
Number of citations: 2 www.researching.cn
CP Sagita, JW Yoon, M Kyeong, SW Lee… - Journal of Materials …, 2022 - pubs.rsc.org
In this study, systematic structural modifications using electron-withdrawing substituents were carried out on quinoxaline-based donor–acceptor (D–A)-type polymers to achieve …
Number of citations: 8 pubs.rsc.org
T Zhang, C An, Q Lv, J Qin, Y Cui, Z Zheng, B Xu… - Journal of Energy …, 2021 - Elsevier
Compared to regular conjugated polymers, the random conjugated terpolymers are usually not beneficial to achieve highly efficient non-fullerene (NF)-based polymer solar cells (PSCs) …
Number of citations: 20 www.sciencedirect.com
SL Handoko, M Jeong, DR Whang, JH Kim… - Journal of Materials …, 2020 - pubs.rsc.org
To investigate the effect of the electron-withdrawing cyano (CN) substituent on the photovoltaic properties of polymers, three quinoxaline (Qx)-based polymers are designed and …
Number of citations: 23 pubs.rsc.org
M Li, T An, Z Ou, K Jin, Z Jin, K Yan, H Tian… - Materials …, 2023 - pubs.rsc.org
A copolymer donor PBDTTPTP based on a tetracyclic bislactone unit, thieno[2',3':5,6]pyrano[3,4-d]thieno[3,2-b]pyran-4,9-dione (TPTP), was developed. The single crystal structure of a …
Number of citations: 0 pubs.rsc.org
X Bi, T Zhang, C An, P Bi, K Ma, S Li, K Xian… - Journal of Materials …, 2020 - pubs.rsc.org
The innovation of photoactive layer materials is crucial for improving the power conversion efficiency (PCE) of polymer solar cells (PSCs). Herein, we report two polymer donors (PBTN-…
Number of citations: 12 pubs.rsc.org

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